4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17518233
InChI: InChI=1S/C9H8N2OS/c1-7-2-3-11(10-7)8-4-9(5-12)13-6-8/h2-6H,1H3
SMILES:
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol

4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17518233

Molecular Formula: C9H8N2OS

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde -

Specification

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
IUPAC Name 4-(3-methylpyrazol-1-yl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C9H8N2OS/c1-7-2-3-11(10-7)8-4-9(5-12)13-6-8/h2-6H,1H3
Standard InChI Key XSZGTYAMJOSGJN-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1)C2=CSC(=C2)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 4-position with a 3-methyl-1H-pyrazole group and at the 2-position with an aldehyde functional group . This arrangement confers dual reactivity: the aldehyde group participates in condensation and nucleophilic addition reactions, while the pyrazole ring offers sites for further functionalization.

Key Structural Features:

  • Thiophene Core: Enhances electronic delocalization, making the compound amenable to electrophilic substitution reactions.

  • Pyrazole Substituent: The 3-methyl group on the pyrazole ring introduces steric and electronic effects that influence reactivity .

  • Aldehyde Functional Group: A highly reactive site for synthesizing Schiff bases, hydrazones, and other derivatives.

Physicochemical Data

PropertyValueSource
Molecular FormulaC9H8N2OS\text{C}_9\text{H}_8\text{N}_2\text{OS}
Molecular Weight192.24 g/mol
CAS Number2090224-36-3
DensityNot reported
Melting/Boiling PointsNot reported

The absence of reported melting and boiling points suggests that experimental characterization remains limited, highlighting opportunities for further research .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via nucleophilic substitution reactions between 3-methyl-1H-pyrazole and thiophene-2-carbaldehyde derivatives. Industrial-scale production often employs continuous flow reactors to optimize yield and purity.

Representative Synthesis Pathway:

  • Precursor Preparation: 3-Methyl-1H-pyrazole is treated with a base to generate the pyrazolate ion.

  • Coupling Reaction: The pyrazolate ion reacts with 2-chlorothiophene-4-carbaldehyde in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures.

  • Purification: The crude product is purified via column chromatography or recrystallization to achieve >95% purity .

Industrial Optimization

  • Continuous Flow Systems: Reduce reaction times and improve heat transfer compared to batch processes.

  • Catalytic Enhancements: Palladium-based catalysts accelerate coupling reactions, minimizing byproducts.

Chemical Reactivity and Derivative Synthesis

The aldehyde group and pyrazole ring enable diverse transformations:

Aldehyde-Driven Reactions

  • Schiff Base Formation: Reacts with primary amines to form imines, which are precursors for bioactive molecules.

    R-NH2+R’CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}
  • Reduction: The aldehyde reduces to a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) using sodium borohydride.

Pyrazole Functionalization

  • Electrophilic Substitution: Bromination or nitration at the pyrazole ring’s 4-position enhances pharmacological potential.

  • Coordination Chemistry: The pyrazole nitrogen atoms act as ligands for transition metals, enabling catalytic applications.

Industrial and Research Applications

Materials Science

  • Conductive Polymers: Thiophene derivatives serve as monomers for synthesizing polythiophenes used in organic electronics.

  • Metal-Organic Frameworks (MOFs): The pyrazole group facilitates coordination with metal ions, enabling gas storage applications.

Agrochemical Development

  • Herbicides: Pyrazole-containing compounds disrupt plant auxin signaling, providing weed control.

  • Insecticides: Derivatives inhibit acetylcholinesterase in pests.

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